![molecular formula C19H21N5O2S B2492460 N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 878697-15-5](/img/structure/B2492460.png)

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest belongs to a class of chemicals that have been explored for various pharmacological and biological applications. Although the specific compound N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide has not been directly studied, related compounds have been synthesized and evaluated for their potential as drug candidates, offering insights into their chemical behavior and interaction with biological systems.

Synthesis Analysis

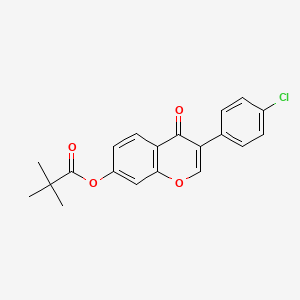

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic aromatic acids or esters, proceeding through intermediate steps such as esterification, hydrazidation, and cyclization, and culminating in the formation of the target compound through reactions like S-alkylation. For instance, derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2-sulfanyl acetamide were synthesized in a series of reactions involving phenyl acetic acid, suggesting a similar approach could be applied to the compound (Rehman et al., 2013).

Molecular Structure Analysis

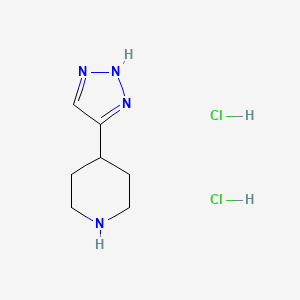

Molecular docking and structure-activity relationship (SAR) studies play a crucial role in understanding the interaction of synthesized compounds with biological targets. For example, tetrazole derivatives have been synthesized and their structures determined by X-ray crystallography to understand their orientation and interaction within the active sites of enzymes, indicating the importance of molecular structure analysis in drug design (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can lead to various derivatives with potential biological activity. For example, transformations of 5-aryloxytetrazoles with dimethyl sulfoxide resulted in a mixture of compounds, highlighting the chemical reactivity and the possibility of generating diverse derivatives from a parent compound (Dabbagh et al., 2005).

Physical Properties Analysis

The physical properties of similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide revealed insights into the intermolecular interactions that could affect their physical properties and biological activity (Siddiqui et al., 2013).

Chemical Properties Analysis

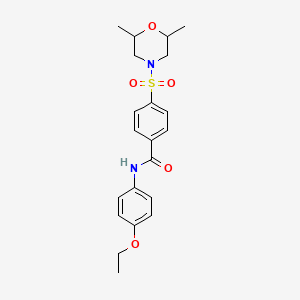

The chemical properties, such as reactivity towards enzymes or bacteria, of compounds within this chemical class are of particular interest. For instance, synthesized derivatives of 5-(3-chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole showed antibacterial, hemolytic, and thrombolytic activities, underscoring the importance of chemical properties in determining the potential therapeutic applications of these compounds (Aziz-Ur-Rehman et al., 2020).

Wissenschaftliche Forschungsanwendungen

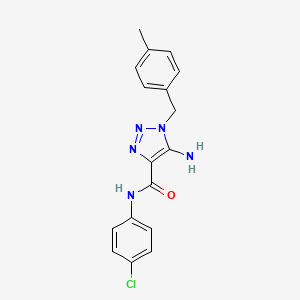

Design and Synthesis for Targeted Inhibition

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide belongs to a class of compounds extensively researched for their potential in medicinal chemistry, particularly as enzyme inhibitors or targeting specific cellular pathways. For instance, derivatives of similar structures have been evaluated as potent and selective inhibitors of kidney-type glutaminase (GLS), an enzyme crucial for cancer cell metabolism. Analogous compounds demonstrate significant potential in attenuating the growth of human lymphoma cells both in vitro and in xenograft models, suggesting their utility in cancer therapy (Shukla et al., 2012).

Antimicrobial and Antiviral Activity

The structural framework of this compound and its analogs has been explored for antimicrobial and antiviral properties. Certain derivatives exhibit marked antibacterial and antiviral activities, providing a basis for the development of new therapeutic agents. Compounds synthesized from similar core structures have shown promising in vitro activity against H1N1 influenza A virus and bacterial strains, highlighting their potential in addressing infectious diseases (Ostrovskii et al., 2021).

Eigenschaften

IUPAC Name |

N-(3,4-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-4-26-17-9-7-16(8-10-17)24-19(21-22-23-24)27-12-18(25)20-15-6-5-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKXFLWYSQQJLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)

![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)

![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)

![Ethyl 2-[1-(aminomethyl)cyclopentyl]acetate](/img/structure/B2492387.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)

![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)

![N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2492394.png)

![[2-(Dimethylamino)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2492398.png)

![2-(1-(4-(4-acetylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2492400.png)